molecular formula C10H9FN2O2 B2760755 2-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole CAS No. 1171931-54-6

2-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B2760755
CAS No.: 1171931-54-6
M. Wt: 208.192
InChI Key: PXQXQBVSQXQCKK-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 3-fluoro-4-methoxyphenyl group and a methyl group. This compound is of significant interest due to its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-fluoro-4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-fluoro-4-methoxybenzohydrazide with acetic anhydride under reflux conditions to form the desired oxadiazole ring .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. Solvent recovery and recycling are also employed to reduce environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions may target the oxadiazole ring, potentially opening it to form hydrazides or other derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination agents under controlled conditions.

Major Products:

    Oxidation: Formation of 3-fluoro-4-methoxybenzoic acid.

    Reduction: Formation of 3-fluoro-4-methoxybenzohydrazide.

    Substitution: Formation of halogenated derivatives like this compound-2-yl halides.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostanoids, mediators of inflammation and pain. The presence of the fluorine atom enhances its binding affinity to the enzyme, thereby increasing its potency. The methoxy group contributes to the compound’s lipophilicity, facilitating its interaction with lipid membranes and enhancing its bioavailability .

Comparison with Similar Compounds

    2-(3-Fluoro-4-methoxyphenyl)-1,3,4-oxadiazole: Lacks the methyl group, which may affect its pharmacological profile.

    2-(3-Fluoro-4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Substitution of the methyl group with a phenyl group, potentially altering its biological activity.

    2-(3-Fluoro-4-methoxyphenyl)-5-ethyl-1,3,4-oxadiazole: The ethyl group may influence its solubility and reactivity.

Uniqueness: The presence of both the 3-fluoro-4-methoxyphenyl group and the methyl group in 2-(3-fluoro-4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole provides a unique combination of electronic and steric effects, enhancing its pharmacological properties compared to its analogs .

Biological Activity

The compound 2-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole is part of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C_10H_10F N_3 O
  • Molecular Weight : 201.20 g/mol

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance:

  • Mechanism of Action : Oxadiazoles have been shown to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. Compounds similar to this compound have displayed significant inhibitory effects on various cancer cell lines.
  • Case Studies :
    • A study evaluated a series of oxadiazole derivatives for anticancer activity at a concentration of 105M10^{-5}M. Among these, derivatives with similar structures showed promising results against various cancer types including breast (MCF7), prostate (PC-3), and CNS cancers (SNB-75) with growth inhibition percentages exceeding 90% .
    • Specifically, compounds featuring the oxadiazole ring demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential for therapeutic use .

Table 1: Anticancer Activity of Related Oxadiazole Compounds

Compound NameCell Line TestedIC50 (µM)Growth Inhibition (%)
Compound AMCF70.6795.70
Compound BPC-30.8098.74
Compound CSNB-750.8796.86

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been extensively studied:

  • Antibacterial Studies : Compounds derived from the oxadiazole framework have shown significant antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa. For example, derivatives containing the 2-fluoro-4-methoxy moiety exhibited notable effectiveness in inhibiting bacterial growth .
  • Antifungal Activity : The same derivatives also demonstrated antifungal properties against Candida albicans, suggesting a broad spectrum of antimicrobial efficacy .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameTarget OrganismActivity TypeMinimum Inhibitory Concentration (MIC)
Compound DEscherichia coliAntibacterial32 µg/mL
Compound EPseudomonas aeruginosaAntibacterial16 µg/mL
Compound FCandida albicansAntifungal64 µg/mL

Other Biological Activities

Oxadiazoles are also being explored for various other pharmacological activities:

  • Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives may inhibit inflammatory pathways, potentially serving as anti-inflammatory agents.
  • Neuroprotective Effects : Emerging research indicates that certain oxadiazoles could provide neuroprotection against neurodegenerative diseases by modulating oxidative stress and apoptosis.

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-6-12-13-10(15-6)7-3-4-9(14-2)8(11)5-7/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQXQBVSQXQCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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